
(3S,4S,5S,6R)-2-(hydroxymethyl)-6-(1H-indol-1-yl)tetrahydro-2H-pyran-3,4,5-triol
説明
(3S,4S,5S,6R)-2-(hydroxymethyl)-6-(1H-indol-1-yl)tetrahydro-2H-pyran-3,4,5-triol, commonly referred to as indol-3-yl-tetrahydropyran-2-ol (ITP), is a naturally occurring compound found in the bark of the tropical tree, the Indian kino tree (Pterocarpus marsupium). ITP has been studied extensively for its pharmacological and therapeutic potential, with research showing that it has a wide range of effects, including anti-inflammatory, anti-oxidant, anti-cancer, and anti-diabetic properties.
科学的研究の応用
Synthesis Techniques
Novel Synthesis Approaches : There have been developments in the synthesis of compounds similar to (3S,4S,5S,6R)-2-(hydroxymethyl)-6-(1H-indol-1-yl)tetrahydro-2H-pyran-3,4,5-triol. Liu et al. (2010) described a convenient synthesis method for a closely related compound, achieving a 72% overall yield (Liu et al., 2010). Liu et al. (2008) also developed a synthesis approach for a similar compound, synthesizing the target compound via four steps from 4-bromo-2-(bromomethyl)-1-chlorobenzene and avoiding isomers of undesired ortho-products (Liu et al., 2008).
Improved Preparation Methods : Improved preparation methods for structurally related compounds have been researched. For example, Liu et al. (2008) demonstrated an improved approach for the preparation of a related compound, synthesizing it via six steps from 5-bromo-2-chlorobenzoic acid and avoiding undesired ortho-products (Liu et al., 2008).
Applications in Scientific Research
Use in Nanocatalyst Synthesis : Aghazadeh and Nikpassand (2019) utilized 2-Amino glucose, structurally related to the queried compound, for synthesizing a magnetically recoverable nanocatalyst. This approach emphasized eco-friendliness and high purity of the desired products, along with short reaction times and easy workup procedures (Aghazadeh & Nikpassand, 2019).
Microwave-Assisted Synthesis : The microwave-assisted synthesis of water-soluble Glucose amine Schiff base derivatives was explored by Hijji et al. (2021), demonstrating a one-pot reaction with high yield and without byproducts. This study highlights the potential for rapid, efficient synthesis methods in producing glucose-derived compounds (Hijji et al., 2021).
Synthesis of Novel Compounds : Nikpassand and Farshami (2020) reported using 2-Amino glucose for synthesizing novel 3-pyrazolyl-4H-1,2,4-triazoles, emphasizing an environmentally friendly procedure and high yields. This illustrates the versatility of glucose derivatives in synthesizing diverse organic compounds (Nikpassand & Farshami, 2020).
Discovery of New Saccharides : Liu et al. (2012) isolated a disaccharide, similar in structure, from Tremella fuciformis, demonstrating the potential for discovering new natural compounds with unique structures and properties (Liu et al., 2012).
特性
IUPAC Name |
(3S,4S,5S,6R)-2-(hydroxymethyl)-6-indol-1-yloxane-3,4,5-triol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO5/c16-7-10-11(17)12(18)13(19)14(20-10)15-6-5-8-3-1-2-4-9(8)15/h1-6,10-14,16-19H,7H2/t10?,11-,12+,13+,14-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYLACZDFUVNNIQ-HOXDRQDXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CN2C3C(C(C(C(O3)CO)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C=CN2[C@H]3[C@H]([C@H]([C@@H](C(O3)CO)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3S,4S,5S,6R)-2-(hydroxymethyl)-6-(1H-indol-1-yl)tetrahydro-2H-pyran-3,4,5-triol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-{4-[2-(Dimethylamino)ethoxy]phenyl}propanoic acid hydrochloride](/img/structure/B1414239.png)
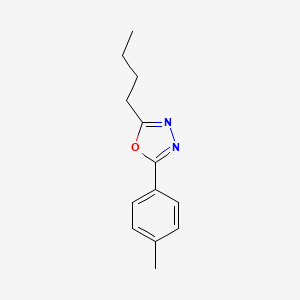
![3-[1-(2,2,2-Trifluoro-ethyl)-piperidin-4-yl]-propionic acid hydrochloride](/img/structure/B1414242.png)
![3-Piperidin-3-yl-1h-pyrazolo[3,4-b]pyridine dihydrochloride](/img/structure/B1414245.png)
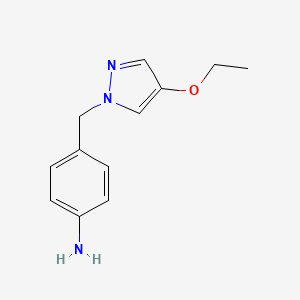
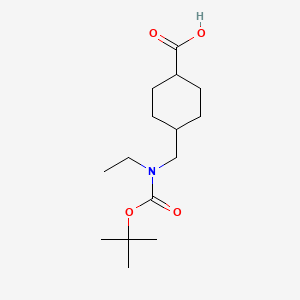


![2-(4-Fluorophenyl)-7-methylimidazo[1,2-a]pyridine-8-carbonitrile](/img/structure/B1414251.png)

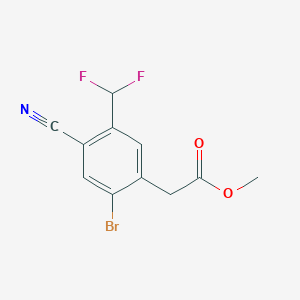
![Ethyl [(3-formyl-1-methyl-1H-indol-2-yl)thio]acetate](/img/structure/B1414254.png)
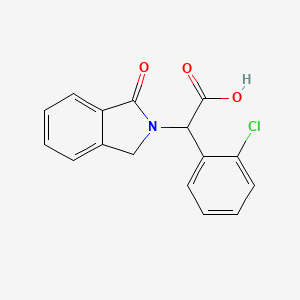
![N-(4-Chloro-2,5-dimethoxyphenyl)-N'-[2-methyl-3-(trifluoromethyl)phenyl]thiourea](/img/structure/B1414260.png)